

commercial availability of (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid

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Compound of Interest

Compound Name: (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid

Cat. No.: B591621

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Technical Guide: (3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and key applications of **(3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid**. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science, primarily for its role in carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions.

Chemical Identity and Properties

(3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid is an off-white to slightly yellow crystalline powder. Its chemical structure incorporates a boronic acid functional group, a methoxy group, and a hydroxymethyl group on a phenyl ring, making it a valuable reagent in organic synthesis.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	[3-(hydroxymethyl)-4-methoxyphenyl]boronic acid[1]
CAS Number	908142-03-0[1][2]
Molecular Formula	C8H11BO4[2]
Molecular Weight	181.98 g/mol [1][2]
InChIKey	DOQUCBSZQOPLGT-UHFFFAOYSA-N[2]
Canonical SMILES	B(C1=CC(=C(C=C1)OC)CO)(O)O[1]

Table 2: Physicochemical Properties

Property	Value	Source
Appearance	Off-white powder	[3]
Boiling Point	396.4 ± 52.0 °C (Predicted)	[2]
Density	1.27 g/cm ³	[2]
pKa	8.68 ± 0.10 (Predicted)	[2][3]
Water Solubility	Slightly soluble in water	[2][3]
Storage	Store under inert gas (Nitrogen or Argon) at 2-8°C	[3]

Commercial Availability

(3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid is readily available from a variety of chemical suppliers. Purity levels typically range from 98% to pharmaceutical grade (99%). Pricing and packaging vary by supplier.

Table 3: Commercial Suppliers

Supplier	Purity/Grade	Notes
Guangzhou Yaoguang Technology Co., Ltd.	98%	Price listed as \$1/KG EXW[2]
Hangzhou Zentra Bio-Chemical Co., Ltd.	Pharmaceutical Grade/99%	Price listed as \$0.1/KG EXW[2]
BLDpharm	Varies	Available for online orders[4]
Echemi	98%, 99%	Distributor for various manufacturers[2]
ChemicalBook	Varies	Lists multiple suppliers
PubChem	Varies	Lists multiple chemical vendors[1]

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis Protocol

While a specific, peer-reviewed synthesis for **(3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid** is not readily available in the searched literature, a general method for the preparation of hydroxyphenylboronic acids from bromophenols has been described in patent literature. The following is a proposed adaptation of this method for the synthesis of the target compound.

Proposed Synthesis of **(3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid**

This protocol is based on the general method of forming a Grignard reagent from a protected bromophenol, followed by reaction with a borate ester and subsequent deprotection.

Step 1: Protection of the Hydroxymethyl Group The starting material, (5-bromo-2-methoxyphenyl)methanol, would first require protection of the hydroxymethyl group to prevent interference with the Grignard reagent formation. A common protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) group.

Step 2: Grignard Reagent Formation The protected (5-bromo-2-methoxyphenyl)methanol is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF), to form the corresponding Grignard reagent.

Step 3: Borylation The Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature.

Step 4: Hydrolysis and Deprotection The resulting boronate ester is hydrolyzed with an aqueous acid to yield the boronic acid. The protecting group on the hydroxymethyl group is then removed under appropriate conditions (e.g., with a fluoride source for a silyl protecting group) to give the final product.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The primary application of **(3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid** is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The following is a general experimental protocol that can be adapted for specific substrates.

General Procedure:

- **Reaction Setup:** In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 equiv.), **(3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid** (1.2-1.5 equiv.), and a base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4 , 2.0-3.0 equiv.).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- **Solvent and Catalyst Addition:** Under the inert atmosphere, add a degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water). Add the palladium catalyst (e.g., $Pd(PPh_3)_4$, $PdCl_2(dppf)$, 0.02-0.05 equiv.).
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Visualizations

Diagram 1: Proposed Synthesis Workflow



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Caption: Proposed workflow for the synthesis of **(3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid**.

Diagram 2: Suzuki-Miyaura Catalytic Cycle



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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